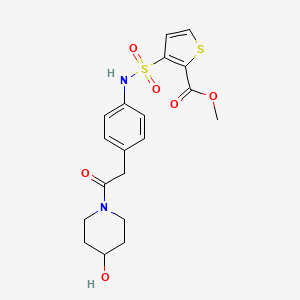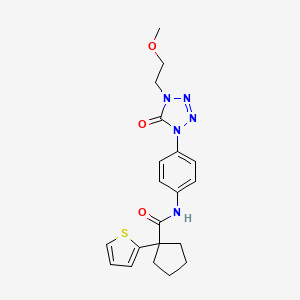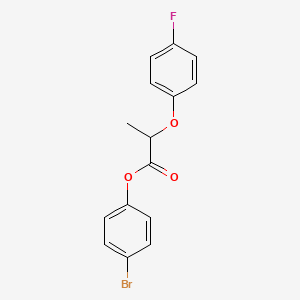
4-Bromophenyl 2-(4-fluorophenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromophenyl 2-(4-fluorophenoxy)propanoate is a chemical compound with the molecular formula C15H12BrFO3 . It has an average mass of 339.156 Da and a monoisotopic mass of 337.995392 Da .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10BrFO3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Aplicaciones Científicas De Investigación
Radiopharmaceutical Synthesis
A notable application of compounds similar to 4-Bromophenyl 2-(4-fluorophenoxy)propanoate is in the field of radiopharmaceutical synthesis. For instance, 4-[18F]Fluorophenol, a compound with a structural resemblance, is used as a synthon for creating more complex radiopharmaceuticals bearing a 4-[18F]fluorophenoxy moiety. The radiosynthesis of n.c.a. [18F]fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, involving nucleophilic labelling from [18F]fluoride and subsequent deprotection, is an example of this application, yielding radiochemical yields of 34 to 36% (Ross, Ermert, & Coenen, 2011). Additionally, Bis(4-benzyloxyphenyl)iodonium salts have been effective as labeling precursors for the synthesis of no-carrier-added 4-[18F]fluorophenol, with overall radiochemical yields ranging from 43 ± 12% to 52 ± 3% (Helfer et al., 2013).
Synthesis of Low Melting Esters
The compound's structural analogs have been used in the synthesis of low melting esters with large nematic ranges, which are important in liquid crystal technologies. For example, different substituents have been introduced into the phenolic moiety of 4-n-alkylphenyl 4-n-alkylbicyclo (2.2.2) octane-1-carboxylates to produce new series of esters. These have applications in electrooptical devices and exhibit low injected smectic tendencies (Gray & Kelly, 1981).
Copolymerization for Advanced Materials
This compound-related compounds have been involved in the copolymerization processes to create advanced materials. Novel trisubstituted ethylenes, like ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, have been copolymerized with styrene, yielding materials with unique thermal, structural, and decomposition properties. This has implications in creating materials with specific thermal and structural characteristics for various industrial applications (Kharas et al., 2016).
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
The primary target of 4-Bromophenyl 2-(4-fluorophenoxy)propanoate Similar compounds are often used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Mode of Action
The mode of action of This compound is likely related to its role in Suzuki–Miyaura coupling reactions. In these reactions, the compound may participate in transmetalation, a process where an organic group is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by This compound It’s known that suzuki–miyaura coupling reactions, which this compound may participate in, are widely used in the synthesis of various organic compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds are often used in reactions due to their stability and environmentally benign nature .
Result of Action
The molecular and cellular effects of This compound Its potential role in suzuki–miyaura coupling reactions suggests it may contribute to the formation of carbon-carbon bonds .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Similar compounds are often chosen for their stability and environmentally benign nature .
Propiedades
IUPAC Name |
(4-bromophenyl) 2-(4-fluorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO3/c1-10(19-13-8-4-12(17)5-9-13)15(18)20-14-6-2-11(16)3-7-14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTBOORCRUFUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)Br)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

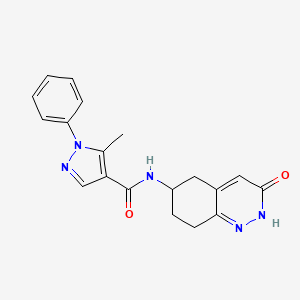
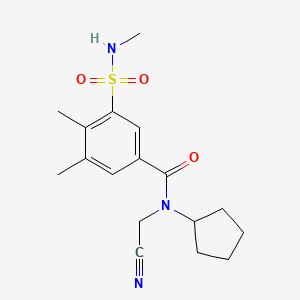
![2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2556464.png)
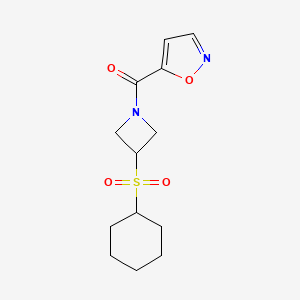
![rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2556467.png)
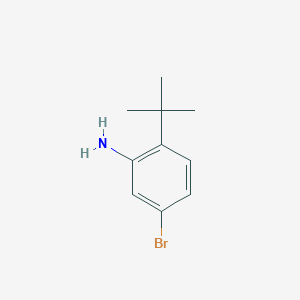
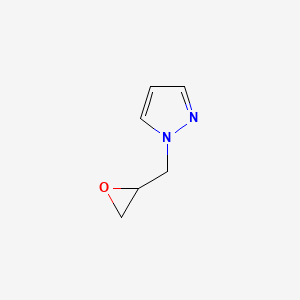
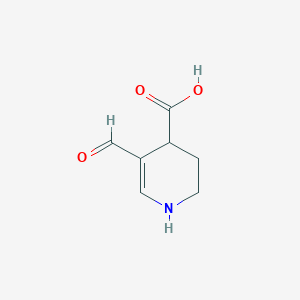
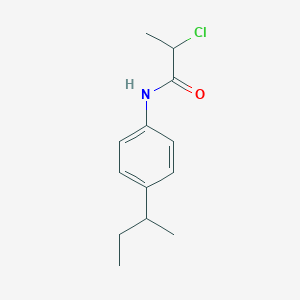
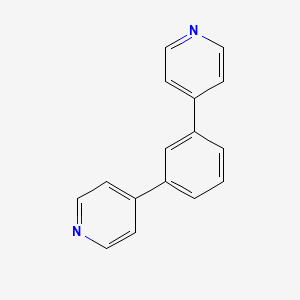
![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2556479.png)
![Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B2556481.png)
